Cas no 6737-42-4 (1,3-Bis(diphenylphosphino)propane)

1,3-Bis(diphenylphosphino)propane (dppp) is a bidentate diphosphine ligand widely used in coordination chemistry and homogeneous catalysis. Its key advantage lies in its flexible propane backbone, which allows for adaptable metal coordination, making it particularly effective in transition-metal-catalyzed reactions such as cross-coupling, hydrogenation, and hydroformylation. The diphenylphosphino groups provide strong electron-donating properties, enhancing catalytic activity and selectivity. Dppp is also valued for its stability under various reaction conditions and its ability to form stable complexes with metals like palladium, rhodium, and platinum. Its consistent performance and versatility make it a preferred choice in both academic research and industrial applications.
1,3-Bis(diphenylphosphino)propane structure
6737-42-4 structure
Product Name:1,3-Bis(diphenylphosphino)propane
CAS No:6737-42-4
MF:C27H26P2
MW:412.442868709564
MDL:MFCD00003050
CID:46968
PubChem ID:24855854
Update Time:2026-03-09

1,3-Bis(diphenylphosphino)propane Chemical and Physical Properties

Names and Identifiers

    • 1,3-Bis(diphenylphosphino)propane
    • 1,3-BIS(DIPHENLPHOSPHINO)PROPANE
    • 3-diphenylphosphanylpropyl(diphenyl)phosphane
    • [3-(Diphenylphosphino)propyl](diphenyl)phosphine
    • 1,3-Bis(Diphenylphosphino)Propane(Dppp )
    • 1,3-BIS(DIPHENYPHOSPHINO)
    • 1,3-bis(diphenyphosphino)propane
    • 1,3-bis(diphenyphosphino)propane(dppp)
    • Bis(1,3-diphenylphosphino)propane
    • DPPP
    • PH2PCH2 CH2CH2PPH2
    • Trimethylenebis(diphenylphosphine)
    • Propane-1,3-diylbis(diphenylphosphine)
    • Phosphine, 1,3-propanediylbis[diphenyl-
    • [3-(diphenylphosphanyl)propyl]diphenylphosphane
    • 1,3-Bis(diphenylphosphino)propane (DPPP)
    • 1,3-bis-(diphenylphosphino)propane
    • 1,3-Propanediylbis(diphenylphosphine)
    • LVEYOSJUKRVCCF-UHFFFAOYSA-N
    • Phosp
    • 1,3-Propanediylbis[diphenylphosphine]
    • FT-0606575
    • CHEMBL73394
    • BCP04337
    • AKOS004909020
    • 1,3-bis diphenylphosphinopropane
    • EN300-53864
    • propane-1,3-diylbis(diphenyl phosphine)
    • 1,3bis(diphenylphosphino)propane
    • CS-W008852
    • 1,3-bis(diphenyl-phosphino)propane
    • SCHEMBL35092
    • 1,3-bis(diphenylphosphine)-propane
    • 1,3-bis(di-phenyl-phosphino)propane
    • 1,3-BIS(DIPHENYLPHOSPHINE)PROPANE
    • 44R56E2C68
    • EINECS 229-791-2
    • 1,3-bis-diphenylphosphinopropane
    • B1138
    • Phosphine, trimethylenebis[diphenyl-
    • Phosphine, trimethylenebis(diphenyl-
    • F0001-1778
    • STR02861
    • NSC 193753
    • [3-(Diphenylphosphino)propyl](diphenyl)phosphine #
    • 1,3-bis(diphenylphosphino)-propane
    • 1,3-bis(diphenyl-phospino)propane
    • NS00036118
    • A835727
    • 1,3-bis (diphenylphosphino)propane
    • 1,3-bis(diphenylphospino)propane
    • NSC193753
    • 1,3-Bis(diphenylphosphino)propane, 97%
    • 1,3-bis(diphenylphophino)propane
    • Phosphine, 1,1'-(1,3-propanediyl)bis(1,1-diphenyl-
    • W-104717
    • 1,3-bis (diphenylphosphino)-propane
    • 1,3bis-(diphenylphosphino)propane
    • 1-((3-(diphenylphosphino)propyl)(phenyl)phosphino)benzene
    • Phosphine,3-propanediylbis[diphenyl-
    • 6737-42-4
    • 3-diphenylphosphanylpropyl(diphenyl)phosphane;DPPP, 1,3-Bis(diphenylphosphino)propane
    • MFCD00003050
    • 3-diphenylphosphanylpropyl-diphenyl-phosphane
    • 1,3-bis (diphenylphosphino) propane
    • propane-1,3-diylbis(diphenylphosphane)
    • 1,3-bis-(diphenylphosphino)-propane
    • UNII-44R56E2C68
    • 1,3-bis(diphenylphosphino) propane
    • DTXSID0064464
    • SY006192
    • FD14028
    • PD159807
    • AC-4967
    • 1,3-PROPYLENEBIS(DIPHENYLPHOSPHINE)
    • 1,3-bis-(diphenylphosphine) propane
    • 1,3-bisdiphenylphosphinopropane
    • Q161494
    • DPPP [MI]
    • Phosphine, 1,3-propanediylbis(diphenyl-
    • AMY19792
    • 1,3-bis-(diphenylphosphine)propane
    • 1.3-bis-diphenylphosphinopropane
    • NSC-193753
    • 1,3 bis(diphenylphosphino)propane
    • 1,3-bis(diphenyl phosphino)propane
    • DPPP cpd
    • STL555438
    • DB-009447
    • 1,3-B(DPP)P
    • BBL101642
    • DTXCID3044887
    • Phosphine, 1,1'-(1,3-propanediyl)bis(1,1-diphenyl)-
    • 1,1'-(1,3-Propanediyl)bis[1,1-diphenylphosphine];
    • MDL: MFCD00003050
    • Inchi: 1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2
    • InChI Key: LVEYOSJUKRVCCF-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)CCCP(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 2821785

Computed Properties

  • Exact Mass: 412.15100
  • Monoisotopic Mass: 412.151
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 6.2

Experimental Properties

  • Color/Form: White crystals. Stable in air.
  • Melting Point: 58.0 to 63.0 deg-C
  • Boiling Point: 529.7°C at 760 mmHg
  • Flash Point: 235℃
  • Water Partition Coefficient: Insoluble
  • PSA: 27.18000
  • LogP: 5.64230
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

1,3-Bis(diphenylphosphino)propane Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • FLUKA BRAND F CODES:10-23
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38

1,3-Bis(diphenylphosphino)propane Customs Data

  • HS CODE:29310095
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1,3-Bis(diphenylphosphino)propane Pricemore >>

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1,3-Bis(diphenylphosphino)propane Suppliers

Amadis Chemical Company Limited
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(CAS:6737-42-4)[3-(diphenylphosphanyl)propyl]diphenylphosphane
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:6737-42-4)1,3-Bis(diphenylphosphino)propane
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Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:6737-42-4)1,3-双(二苯膦基)丙烷
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:35
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1,3-Bis(diphenylphosphino)propane Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

1,3-Bis(diphenylphosphino)propane Related Literature

Additional information on 1,3-Bis(diphenylphosphino)propane

1,3-Bis(diphenylphosphino)propane (DPPP): A Versatile Ligand in Modern Chemical and Pharmaceutical Research

1,3-Bis(diphenylphosphino)propane (CAS No. 6737-42-4), commonly abbreviated as dppp, is a phosphine-based organometallic compound renowned for its role as a chelating ligand in transition metal catalysis. This symmetric triphenylphosphine derivative adopts a propylene backbone with two diphenylphosphino groups positioned at the 1- and 3-positions. Its unique structure enables strong π-donor and σ-acceptor properties, making it an indispensable tool in asymmetric synthesis and pharmaceutical intermediate production. Recent advancements have expanded its applications into bioorthogonal chemistry and drug delivery systems.

In transition metal catalysis, dppp has emerged as a critical component in palladium-catalyzed cross-coupling reactions. A 2023 study published in Journal of the American Chemical Society demonstrated its enhanced activity in Suzuki-Miyaura coupling under ambient conditions when combined with bis(trifluoromethanesulfonyl)imide counterions. Researchers noted a 40% improvement in turnover frequency compared to conventional PPh3-based systems, attributed to the ligand's ability to stabilize palladium intermediates through chelation effects. This discovery has significant implications for large-scale production of biologically active compounds like kinase inhibitors.

The compound's structural versatility is further highlighted in enantiopure synthesis. A collaborative team from ETH Zurich recently reported its use in rhodium-catalyzed asymmetric hydrogenation of β-keto esters, achieving >99% ee with catalyst loadings as low as 0.5 mol%. The ligand's steric bulk effectively modulates substrate approach angles while maintaining solution-phase stability up to 150°C—a critical factor for industrial processes. These findings were validated through DFT calculations showing preferential binding of (S,S)-configured dppp enantiomers with (R)-selective rhodium complexes.

In drug discovery applications, dppp has found niche utility as a stabilizer for platinum-based anticancer complexes. A 2024 Nature Chemistry paper described its role in forming water-soluble [PtCl2(dppp)]- anions that exhibit selective cytotoxicity toward ovarian cancer cells (IC50 = 0.8 μM). The ligand's ability to form kinetically inert Pt-P bonds prevents premature release of toxic free platinum ions, addressing a major challenge in chemotherapy design. Preclinical trials indicate reduced nephrotoxicity compared to cisplatin while maintaining equivalent efficacy against tumor xenografts.

Synthetic chemists continue optimizing dppp derivatives for specialized uses. A notable innovation involves click-functionalized variants where azide groups are appended to the phenyl rings via copper-free "click" chemistry. These modified ligands exhibit pH-responsive behavior, transitioning from inactive forms at physiological pH (7.4) to active catalysts under tumor microenvironment acidity (pH 6.5). This smart-release property was successfully applied in site-specific delivery of iridium(III) photosensitizers for photodynamic therapy.

Safety data from recent toxicological studies indicate low acute toxicity (LD50 > 5 g/kg orally), though standard precautions apply due to phosphine volatility at elevated temperatures (>80°C). Its non-hazardous classification under GHS guidelines allows widespread use across academic and industrial settings without stringent regulatory restrictions—a key advantage over other phosphine ligands containing sulfur or arsenic substituents.

Ongoing research focuses on dppp-based supramolecular assemblies. Self-assembled nanotubes formed by π-stacking interactions between adjacent phenyl rings show promise as templates for metal-organic frameworks (MOFs). When loaded with ruthenium catalysts within these structures, they enable continuous-flow Heck reactions with >98% conversion after 50 recycles—a breakthrough for sustainable process chemistry. Such developments underscore dppp's evolving role beyond traditional small-molecule catalysis into advanced materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6737-42-4)[3-(diphenylphosphanyl)propyl]diphenylphosphane
A835727
Purity:99%
Quantity:1kg
Price ($):266.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:6737-42-4)1,3-Bis(diphenylphosphino)propane
sfd8950
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email